1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone
Overview
Description
1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of both difluorophenyl and trifluoroethanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone can be synthesized through several methods. One common approach involves the reaction of 2,3-difluorobenzoyl chloride with trifluoroacetic acid in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize byproducts.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may serve as probes or inhibitors in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may act by inhibiting certain enzymes or interacting with specific receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug design.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanol: This compound is structurally similar but contains an alcohol group instead of a ketone.
2,3-Difluorophenyl-2-fluorobenzamide: Another related compound with a different functional group arrangement.
Uniqueness
1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone is unique due to the combination of its difluorophenyl and trifluoroethanone groups. This structural arrangement imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Biological Activity
1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone (CAS Number: 1092712-21-4) is a fluorinated organic compound with significant potential in medicinal chemistry and drug design. Its unique structure, characterized by a trifluoroethanone moiety and a difluorophenyl group, enhances its biological activity through improved binding affinity and selectivity. This article reviews the biological activities associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Molecular Formula and Weight
- Formula : CHFO
- Molecular Weight : 210.10 g/mol
Structure
- The compound features a central carbonyl group (C=O) attached to a trifluoroethyl group and a difluorophenyl ring, which contributes to its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various biological molecules. The presence of multiple fluorine atoms enhances the compound's lipophilicity and metabolic stability, which can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It can interact with specific receptors, potentially modulating their activity.
Pharmacological Studies
Research indicates that fluorinated compounds like this compound exhibit diverse biological activities, including:
- Antiproliferative Effects : Similar compounds have shown effectiveness against various cancer cell lines. For instance, studies on related fluorinated compounds have demonstrated significant antiproliferative activity against breast and lung cancer cell lines .
- Toxicological Profile : The compound is classified as harmful if swallowed (Category 4), causes skin irritation (Category 2), and may cause respiratory irritation (Category 3) as per safety data sheets .
Case Studies
- In Vitro Studies on Cell Lines :
- Mechanistic Insights :
Comparative Analysis
To understand the uniqueness of this compound in comparison to other similar compounds, the following table summarizes key features:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanone | Contains chlorine instead of difluorophenyl | Different halogen substituents affecting reactivity |
1-(3-Fluorophenyl)-2,2,2-trifluoroethanone | Lacks additional fluorine substituents | Simpler structure leading to different biological activity |
1-(3-Dichlorophenyl)-2,2,2-trifluoroethanone | Contains dichlorine substituents | Enhanced reactivity due to multiple chlorines |
Properties
IUPAC Name |
1-(2,3-difluorophenyl)-2,2,2-trifluoroethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJOYDXULMKYLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870743 | |
Record name | 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092712-21-4 | |
Record name | 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092712-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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